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For researchers, scientists, and drug development professionals, understanding the cross-

platform consistency of a contrast agent's relaxivity is paramount for reproducible and reliable

magnetic resonance imaging (MRI) results. This guide provides an objective comparison of the

relaxivity of Gadovist™ (gadobutrol) with other macrocyclic gadolinium-based contrast agents

(GBCAs), supported by experimental data and detailed protocols.

Gadovist™, a macrocyclic, non-ionic GBCA, is distinguished by its high concentration (1.0

mmol/mL) and molecular structure, which contribute to its relaxivity properties. Relaxivity, a

measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, is a

critical factor in determining image contrast. This guide focuses on the longitudinal (r1) and

transverse (r2) relaxivity of Gadovist™ in comparison to other commonly used macrocyclic

agents, gadoteridol and gadoterate meglumine.

Comparative Relaxivity Data
The following tables summarize the r1 and r2 relaxivity values of Gadovist™, gadoteridol, and

gadoterate meglumine at various magnetic field strengths, measured in human plasma and

whole blood at 37°C. This data, primarily drawn from a key comparative study, highlights the

consistent performance of Gadovist™ across different platforms.[1][2][3]

Table 1: Longitudinal Relaxivity (r1) in Human Plasma

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1197821?utm_src=pdf-interest
https://www.benchchem.com/product/b1197821?utm_src=pdf-body
https://www.benchchem.com/product/b1197821?utm_src=pdf-body
https://www.benchchem.com/product/b1197821?utm_src=pdf-body
https://www.benchchem.com/product/b1197821?utm_src=pdf-body
https://www.benchchem.com/product/b1197821?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738537/
https://archive.ismrm.org/2025/0778.html
https://pubmed.ncbi.nlm.nih.gov/31124800/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contrast Agent
Magnetic Field Strength
(Tesla)

r1 Relaxivity
(L·mmol⁻¹·s⁻¹)

Gadovist™ (gadobutrol) 1.5 T 4.78 ± 0.12[1][2]

3.0 T 4.97 ± 0.59[1][2]

7.0 T 3.83 ± 0.24[1][2]

Gadoteridol 1.5 T 3.80 ± 0.10[1][2]

3.0 T 3.28 ± 0.09[1][2]

7.0 T 3.21 ± 0.07[1][2]

Gadoterate meglumine 1.5 T 3.32 ± 0.13[1][2]

3.0 T 3.00 ± 0.13[1][2]

7.0 T 2.84 ± 0.09[1][2]

Table 2: Longitudinal Relaxivity (r1) in Human Whole Blood at 3.0 T

Contrast Agent r1 Relaxivity (L·mmol⁻¹·s⁻¹)

Gadovist™ (gadobutrol) 3.47 ± 0.16[1][2]

Gadoteridol 2.61 ± 0.16[1][2]

Gadoterate meglumine 2.72 ± 0.17[1][2]

Table 3: Transverse Relaxivity (r2) in Human Plasma at 3.0 T

Contrast Agent r2 Relaxivity (L·mmol⁻¹·s⁻¹)

Gadovist™ (gadobutrol) 3.9

Gadoteridol 3.4

The data consistently demonstrates that Gadovist™ exhibits a higher r1 relaxivity compared to

gadoteridol and gadoterate meglumine across all tested magnetic field strengths in human
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plasma.[1][2] This trend is also observed in human whole blood at 3T.[1][2] The higher relaxivity

of Gadovist™ is attributed to its molecular structure and higher concentration.

Experimental Protocols
The relaxivity measurements presented in this guide were predominantly derived from studies

employing a standardized and clinically relevant methodology. The key aspects of the

experimental protocol are outlined below.

1. Sample Preparation:

Phantoms containing four different concentrations of the GBCAs (gadobutrol, gadoteridol,

and gadoterate meglumine) were prepared.

The contrast agents were diluted in either human plasma or heparinized human whole blood.

All experiments were conducted at a physiological temperature of 37°C.

2. MRI Data Acquisition:

An inversion recovery turbo spin echo (TSE) sequence was used to acquire images with

multiple inversion times (TIs). This sequence is crucial for accurate T1 measurements.

Data was collected at magnetic field strengths of 1.5T, 3T, and 7T.

3. Data Analysis:

The signal intensities from the images were fitted to the signal equation of the inversion

recovery sequence to determine the T1 relaxation times for each concentration.

The T1 relaxation rates (R1 = 1/T1) were then plotted against the concentration of the

GBCA.

The r1 relaxivity was calculated as the slope of the linear regression of the T1 rates versus

concentration, often using a 1/y-weighted regression to account for variations in

measurement precision at different concentrations.[1][2]
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For the determination of r2 relaxivity, a similar phantom setup is used, but with a multi-echo

spin echo sequence to acquire images at various echo times (TEs). The signal decay over the

different TEs is then fitted to an exponential function to calculate the T2 relaxation time, and the

r2 relaxivity is determined from the slope of the T2 relaxation rates (R2 = 1/T2) versus

concentration.

Visualizing the Experimental Workflow
To further clarify the process of relaxivity measurement, the following diagram illustrates the

typical experimental workflow.
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Sample Preparation

MRI Acquisition

Data Analysis

Prepare Stock Solutions of GBCAs

Create Serial Dilutions in Medium
(e.g., Plasma, Blood)

Load Samples into Phantom

Place Phantom in MRI Scanner

Set Temperature to 37°C

Acquire Data using Specific Pulse Sequence
(e.g., Inversion Recovery for r1)

Extract Signal Intensity Data

Fit Data to Determine Relaxation Times (T1 or T2)

Plot Relaxation Rates (1/T) vs. Concentration

Calculate Relaxivity (Slope of the Line)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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